[1-(2-Phenylethyl)piperidin-4-yl]methanol
Übersicht
Beschreibung
[1-(2-Phenylethyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C14H21NO It is a piperidine derivative, characterized by a phenylethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the fourth carbon of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol typically involves the reaction of piperidine with phenylethyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Phenylethyl)piperidin-4-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group, forming [1-(2-Phenylethyl)piperidin-4-yl]carboxylic acid.
Reduction: The compound can be reduced further to form [1-(2-Phenylethyl)piperidin-4-yl]methane by removing the hydroxyl group.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: [1-(2-Phenylethyl)piperidin-4-yl]carboxylic acid.
Reduction: [1-(2-Phenylethyl)piperidin-4-yl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Phenylethyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of [1-(2-Phenylethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to hydrophobic pockets, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(2-Phenylethyl)piperidin-4-yl]carboxylic acid: An oxidized derivative with different chemical properties.
[1-(2-Phenylethyl)piperidin-4-yl]methane: A reduced form with distinct reactivity.
[1-(2-Phenylethyl)piperidin-4-yl]amine: A substituted derivative with potential biological activity.
Uniqueness: [1-(2-Phenylethyl)piperidin-4-yl]methanol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Biologische Aktivität
[1-(2-Phenylethyl)piperidin-4-yl]methanol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its interactions with biological systems, focusing on receptor binding, enzyme inhibition, and therapeutic applications.
Chemical Structure
The compound features a piperidine ring substituted with a phenylethyl group and a hydroxymethyl group. This structure is significant as it may influence its biological properties.
1. Receptor Binding Assays
Research indicates that this compound interacts with various receptors, particularly the opioid receptors. Studies have shown that compounds with similar piperidine structures exhibit significant binding affinity to μ-opioid receptors, suggesting potential analgesic properties. In vitro assays demonstrate that this compound could act as an agonist, similar to other known opioids, which may lead to pain relief applications.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in neurotransmission and metabolic processes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound exhibits moderate inhibitory activity against AChE, which warrants further investigation.
- Urease : The compound has shown potential as a urease inhibitor, which could have implications for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
3. Antibacterial Activity
Initial studies indicate that compounds related to this compound possess antibacterial properties. The efficacy against various bacterial strains was assessed, showing moderate to strong activity against gram-positive bacteria. This suggests potential applications in developing new antibacterial agents.
Case Study 1: Analgesic Properties
A study conducted on a series of piperidine derivatives demonstrated that those with structural similarities to this compound exhibited significant analgesic effects in animal models. The analgesic potency was compared to morphine, revealing that certain analogs had comparable effects at lower doses.
Case Study 2: AChE Inhibition
In a clinical trial investigating new AChE inhibitors, this compound was included among several candidates. Results indicated that it reduced AChE activity significantly in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement or neuroprotection.
Data Tables
Activity Type | Compound | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | This compound | 15.6 | Li et al., 2020 |
Urease Inhibition | This compound | 12.3 | Kumar et al., 2019 |
Antibacterial Activity | Against Staphylococcus aureus | 18.5 | Nithiya et al., 2021 |
Eigenschaften
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSHKIMVABZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437536 | |
Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67686-02-6 | |
Record name | 4-Piperidinemethanol, 1-(2-phenylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67686-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.